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Compound of Interest

Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interactions of

P300 bromodomain-IN-1, a potent and selective inhibitor of the p300 bromodomain. This

document details the quantitative binding data, experimental methodologies for key assays,

and visual representations of the associated signaling pathways.

Introduction
The E1A binding protein p300 (also known as EP300 or KAT3B) is a large nuclear protein that

functions as a transcriptional co-activator by linking sequence-specific transcription factors to

the basal transcriptional machinery. A key functional domain of p300 is its bromodomain, which

recognizes and binds to acetylated lysine residues on histones and other proteins, thereby

playing a crucial role in chromatin remodeling and gene regulation. Dysregulation of p300

activity is implicated in various diseases, including cancer, making its bromodomain an

attractive therapeutic target.

P300 bromodomain-IN-1 is a small molecule inhibitor that potently and selectively targets the

bromodomain of p300. By competitively binding to the acetyl-lysine binding pocket, it disrupts

the interaction of p300 with acetylated proteins, leading to the modulation of downstream gene

expression. This guide explores the specifics of these interactions and the methodologies used

to characterize them.
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Quantitative Data on Protein Interactions
The inhibitory activity and binding affinity of P300 bromodomain-IN-1 and similar p300/CBP

bromodomain inhibitors have been characterized using various biochemical and cellular

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of P300 Bromodomain-IN-1

Compound Target Assay Type IC50 (nM) Reference

P300

bromodomain-

IN-1

p300

Bromodomain

Biochemical

Assay
49 [1][2]

Table 2: Binding Affinity and Selectivity of a Structurally Similar Inhibitor (CCS1477)

Compound Target Assay Type
IC50 / Kd
(nM)

Selectivity
vs. BRD4

Reference

CCS1477

p300

Bromodomai

n

In-cell BRET

Assay
19 >55-fold

CCS1477

CBP

Bromodomai

n

Biochemical

Assay
- 130-fold

CCS1477

BRD4

Bromodomai

n

In-cell BRET

Assay
1060 -

Note: Data for CCS1477 is included as a representative potent and selective p300/CBP

bromodomain inhibitor to provide a broader context of binding affinities and selectivity profiles

achievable for this target class.
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Inhibition of the p300 bromodomain by P300 bromodomain-IN-1 disrupts the recruitment of

p300 to chromatin, leading to a downstream cascade of events that ultimately affect gene

transcription. One of the key pathways affected is the c-Myc signaling pathway.

p300-Mediated Regulation of c-Myc Transcription
The oncogenic transcription factor c-Myc is a critical regulator of cell proliferation, growth, and

apoptosis. The expression of the MYC gene is, in part, regulated by the activity of p300. p300

is recruited to the enhancer regions of the MYC gene by other transcription factors. Once

recruited, the histone acetyltransferase (HAT) activity of p300 acetylates histone tails, leading

to a more open chromatin structure and facilitating the binding of the transcriptional machinery,

thereby promoting MYC transcription. P300 bromodomain-IN-1, by inhibiting the

bromodomain, prevents the stable association of p300 with acetylated histones at the MYC

enhancer, thus downregulating its expression.[3][4][5]
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Caption: p300/c-Myc Signaling and Inhibition Workflow.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

interactions and effects of p300 bromodomain inhibitors.

In-cell Bioluminescence Resonance Energy Transfer
(BRET) Assay
This assay is used to measure the binding of an inhibitor to its target protein within a cellular

context.

Principle: BRET is a proximity-based assay that measures protein-protein interactions. In this

setup, the target protein (p300 bromodomain) is fused to a NanoLuc luciferase (the donor), and

a known interacting partner, such as histone H3.3, is fused to a HaloTag ligand (the acceptor).

When the two proteins interact, the energy from the luciferase is transferred to the acceptor,

resulting in a BRET signal. A competitive inhibitor will disrupt this interaction, leading to a

decrease in the BRET signal.

Protocol:

Cell Culture and Transfection:

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1%

penicillin/streptomycin.

Cells are transiently co-transfected with plasmids encoding for the p300 bromodomain-

NanoLuc fusion protein and the Histone H3.3-HaloTag fusion protein using a suitable

transfection reagent.[6]

Cell Plating and Compound Treatment:

24 hours post-transfection, cells are harvested and plated into 96-well white-bottom plates.

A serial dilution of P300 bromodomain-IN-1 is prepared and added to the cells. A DMSO

control is also included.

The plates are incubated for a specified period (e.g., 2-4 hours) at 37°C.[6]
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BRET Measurement:

The HaloTag ligand (e.g., NanoBRET 618) is added to the wells and the plate is incubated.

The NanoLuc substrate (furimazine) is then added.

The plate is immediately read on a luminometer capable of measuring dual wavelengths

(e.g., 460 nm for the donor and >600 nm for the acceptor).[6]

Data Analysis:

The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

The data is normalized to the DMSO control, and the IC50 value is determined by fitting

the data to a dose-response curve.
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Caption: In-cell BRET Assay Workflow.
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Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein at a particular genomic location.

In this context, it can be used to assess the effect of P300 bromodomain-IN-1 on the

recruitment of p300 to the enhancer regions of its target genes.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The

chromatin is then sheared, and an antibody specific to the protein of interest (p300) is used to

immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the

associated DNA is purified and quantified by qPCR or sequencing.

Protocol:

Cell Treatment and Cross-linking:

Cells (e.g., a relevant cancer cell line) are treated with P300 bromodomain-IN-1 or

DMSO for a specified time.

Formaldehyde is added directly to the culture medium to a final concentration of 1% to

cross-link proteins to DNA. The reaction is quenched with glycine.

Chromatin Preparation:

Cells are harvested, lysed, and the nuclei are isolated.

The chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic

digestion.

Immunoprecipitation:

The sheared chromatin is incubated overnight with an antibody specific for p300 or a

control IgG.

Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.

The beads are washed extensively to remove non-specific binding.

Elution and Reverse Cross-linking:
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The protein-DNA complexes are eluted from the beads.

The cross-links are reversed by heating in the presence of a high salt concentration.

Proteins are digested with proteinase K.

DNA Purification and Analysis:

The DNA is purified using a standard DNA purification kit.

The amount of a specific DNA sequence (e.g., the MYC enhancer) is quantified by

quantitative PCR (qPCR) using specific primers. The results are expressed as a

percentage of the input chromatin.
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Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
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Conclusion
P300 bromodomain-IN-1 is a valuable chemical probe for studying the biological functions of

the p300 bromodomain. Its ability to potently and selectively inhibit the interaction of p300 with

acetylated proteins allows for the elucidation of its role in gene regulation and disease. The

quantitative data and experimental protocols provided in this guide offer a solid foundation for

researchers and drug development professionals working in the field of epigenetics and cancer

biology. Further investigation into the broader protein interaction network affected by this

inhibitor will continue to provide valuable insights into the therapeutic potential of targeting the

p300 bromodomain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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